2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione
Overview
Description
"2-[(Hex-5-en-1
Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives :
- The chemical has been utilized in the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This process involves epoxidation, followed by epoxide opening with nucleophiles to give the derivatives. Subsequent reactions can lead to amino, triazole, and hydroxyl derivatives, showcasing the compound's versatility in chemical synthesis (Tan et al., 2016).
Antimicrobial Screening
- Antimicrobial Screening for Chemotherapeutic Applications :
- Novel azaimidoxy compounds, including 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione, have been synthesized and screened for antimicrobial activities. This indicates the potential of derivatives of the chemical to act as chemotherapeutic agents, highlighting its importance in medicinal chemistry (Jain, Nagda & Talesara, 2006).
Chemical Modification and Functionalization
- Chemical Modification and Functionalization :
- The compound has been a precursor for various chemical reactions, leading to the formation of different functionalized derivatives. These derivatives have applications in different areas of chemistry and pharmaceuticals. For instance, the formation of pseudo-allylic halogenation products and the conversion of halogen atoms to methoxy groups have been documented, demonstrating the compound's role in complex chemical syntheses (Khusnitdinov, Sultanov & Gataullin, 2019).
Anticancer Activity
- Anticancer Activity and Structure-Activity Relationships :
- Isoindole-1,3(2H)-dione derivatives have shown anticancer activities against various cancer cell lines, with the activity depending on the substituents attached. This highlights the compound's potential in the development of anticancer drugs and the significance of its structural modifications on biological activity (Tan, Kizilkaya, Kelestemur, Akdemir & Kara, 2020).
Neuropharmacological Potential
- Neuropharmacological Potential in Antipsychotic Drug Development :
- Derivatives of 4-methoxy-1H-isoindole-1,3(2H)-dione have been investigated as potential antipsychotics. The derivatives were examined for their phosphodiesterase 10A-inhibiting properties and affinity to serotonin receptors, indicating the compound's relevance in developing treatments for neurological and psychiatric conditions (Czopek et al., 2020).
properties
IUPAC Name |
2-hex-5-enoxyisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-3-4-7-10-18-15-13(16)11-8-5-6-9-12(11)14(15)17/h2,5-6,8-9H,1,3-4,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYVCJXCRSPXSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCON1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679185 | |
Record name | 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione | |
CAS RN |
212061-19-3 | |
Record name | 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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